![molecular formula C20H14N2O5S2 B2417477 N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide CAS No. 881293-86-3](/img/structure/B2417477.png)
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, starts with the selective nitration at the 5-position of 6-hydroxybenzo[d][1,3]oxathiol-2-one, leading to a nitro derivative. The nitro group is then reduced to give an amino intermediate. Schiff bases are obtained from coupling reactions between this intermediate and various benzaldehydes and heteroaromatic aldehydes .Molecular Structure Analysis
While the specific molecular structure of “N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide” is not available, related compounds like 2-Oxobenzo[d][1,3]oxathiol-6-yl acrylate have been analyzed. This compound has a molecular weight of 222.22 g/mol, and its molecular formula is C10H6O4S .Wissenschaftliche Forschungsanwendungen
1. Antivenom Research
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide and its derivatives show potential in antivenom research. A study synthesized new 1,3-benzoxathiol-2-one sulfonamides and evaluated their ability to inhibit toxic activities of Bothrops jararaca and B. jararacussu venoms. The compounds inhibited coagulant, proteolytic, and hemolytic activities in vitro and exhibited antihemorrhagic and antilethality activities in vivo, indicating their potential in treating envenomation by these snakes (Chazin et al., 2021).
2. Anti-HIV Research
These compounds have shown promise in anti-HIV research. A study developed 1,2,3-triazole analogues of the anti-HIV-1 lead compound TSAO-T and evaluated them as inhibitors of HIV-1-induced cytopathicity. The analogues, including ones with oxathiole derivatives, showed potent anti-HIV-1 activity, indicating their potential as therapeutic agents for HIV-1 infections (Alvarez et al., 1994).
3. Anticancer Research
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide derivatives have been explored for their anticancer properties. A study synthesized novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases and evaluated their in vitro cytotoxicity against cancer cell lines. Some compounds showed promising cytotoxicity, suggesting their potential as anticancer agents (Chazin et al., 2015).
4. Antifungal and Antibacterial Research
These compounds have also been studied for their antifungal and antibacterial properties. For instance, a study synthesized (4-Oxo-2-thioxothiazolidin-5-yl) N-aryldithiocarbamates and evaluated their antifungal action against specific fungi, though they were found to be less active than a standard treatment (Yadav et al., 1992).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S2/c1-13-2-5-16(6-3-13)29(25,26)22(19(23)14-8-10-21-11-9-14)15-4-7-17-18(12-15)28-20(24)27-17/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYLZFVRDUTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.